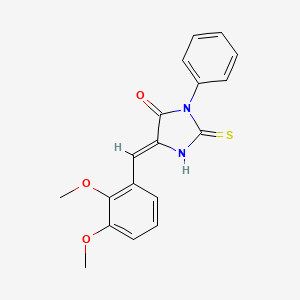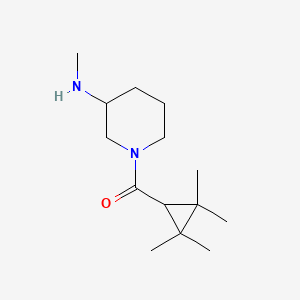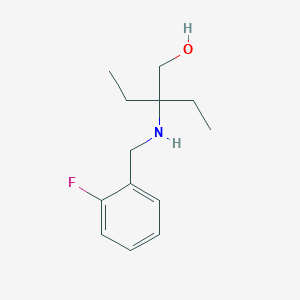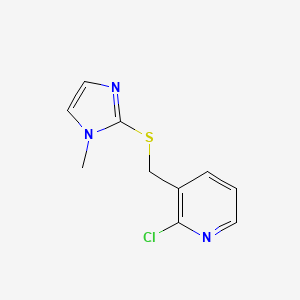
n-(2-(Phenylsulfonamido)ethyl)isobutyramide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
n-(2-(Phenylsulfonamido)ethyl)isobutyramide is an organic compound with the molecular formula C12H18N2O3S It is characterized by the presence of a phenylsulfonamido group attached to an ethyl chain, which is further connected to an isobutyramide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of n-(2-(Phenylsulfonamido)ethyl)isobutyramide typically involves the reaction of phenylsulfonyl chloride with an appropriate amine to form the phenylsulfonamido intermediate. This intermediate is then reacted with an ethyl isobutyramide derivative under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process ensures high yield and purity of the compound, with stringent control over reaction parameters such as temperature, pressure, and reaction time. The final product is typically purified using techniques like recrystallization or chromatography to achieve the desired quality.
化学反応の分析
Types of Reactions
n-(2-(Phenylsulfonamido)ethyl)isobutyramide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenylsulfonamido group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles like halides, amines; reactions often conducted in polar aprotic solvents.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Varied products depending on the nucleophile used.
科学的研究の応用
n-(2-(Phenylsulfonamido)ethyl)isobutyramide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
作用機序
The mechanism of action of n-(2-(Phenylsulfonamido)ethyl)isobutyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfonamido group can form hydrogen bonds and other interactions with active sites of enzymes, modulating their activity. The ethyl isobutyramide moiety may contribute to the compound’s overall stability and bioavailability, enhancing its effectiveness in biological systems.
類似化合物との比較
Similar Compounds
- n-(2-(Phenylsulfonamido)ethyl)acetamide
- n-(2-(Phenylsulfonamido)ethyl)propionamide
- n-(2-(Phenylsulfonamido)ethyl)butyramide
Uniqueness
n-(2-(Phenylsulfonamido)ethyl)isobutyramide is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the isobutyramide group differentiates it from other similar compounds, potentially offering enhanced stability and specific interactions with molecular targets.
特性
分子式 |
C12H18N2O3S |
|---|---|
分子量 |
270.35 g/mol |
IUPAC名 |
N-[2-(benzenesulfonamido)ethyl]-2-methylpropanamide |
InChI |
InChI=1S/C12H18N2O3S/c1-10(2)12(15)13-8-9-14-18(16,17)11-6-4-3-5-7-11/h3-7,10,14H,8-9H2,1-2H3,(H,13,15) |
InChIキー |
FRUIOQFQUNVTBQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(=O)NCCNS(=O)(=O)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![tert-Butyl 3-oxo-3,4,5,6,7,8-hexahydropyrido[3,4-b]pyrazine-1(2H)-carboxylate](/img/structure/B14898242.png)

